molecular formula C25H17FN2OS2 B5195666 (5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5195666
M. Wt: 444.5 g/mol
InChI Key: CNTVQBPMIFBKAW-UCQKPKSFSA-N
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Description

The compound “(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that features a thiazolidinone core, a benzylindole moiety, and a fluorophenyl group. Compounds with such structures are often explored for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzylindole Moiety: The benzylindole group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods to identify the best catalysts, solvents, and temperatures for the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The benzylindole and fluorophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators.

Medicine

In medicine, such compounds are explored for their therapeutic potential in treating diseases like cancer, inflammation, and infections. Their ability to interact with specific molecular targets makes them promising candidates for drug development.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorophenyl group in “(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it unique in its class.

Properties

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2OS2/c26-19-10-12-20(13-11-19)28-24(29)23(31-25(28)30)14-18-16-27(15-17-6-2-1-3-7-17)22-9-5-4-8-21(18)22/h1-14,16H,15H2/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTVQBPMIFBKAW-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)S4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)S4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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